(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
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Description
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as NPR4, is a molecule that belongs to the class of pyrrolidine carboxamides . The molecular formula is C6H12N2O2 and the molecular weight is 144.17 g/mol .
Molecular Structure Analysis
The molecular structure of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. Attached to this ring is a carboxamide group (C(=O)N) and a hydroxymethyl group (CH2OH) .Physical And Chemical Properties Analysis
The compound has several computed properties . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 1. The topological polar surface area is 66.6 Ų. The compound has a complexity of 138. The exact mass and the monoisotopic mass are both 144.089877630 g/mol .Scientific Research Applications
Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes
Research indicates that derivatives of pyrrolidine carboxamides undergo acid-catalyzed ring opening, leading to the formation of dibenzoxanthenes. Specifically, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, resulting in new substituted dibenzoxanthenes. This reaction is significant in organic synthesis, showing the potential of pyrrolidine carboxamides in forming complex organic structures (Gazizov et al., 2015).
Enantioselective Biotransformations in Organic Synthesis
Pyrrolidine carboxamides are involved in enantioselective biotransformations, crucial for organic synthesis. For instance, racemic trans-pyrrolidine-2,5-carboxamide was kinetically resolved into distinct isomers using Rhodococcus erythropolis AJ270, showcasing its application in producing enantiomerically pure compounds. The synthesized compounds have been further converted into aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds, highlighting their potential in pharmaceutical development (Chen et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis and antimicrobial activity of certain derivatives of pyrrolidine carboxamides have been explored. For example, novel compounds such as 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been synthesized and demonstrated significant activity against bacterial or fungal strains. This suggests the potential of pyrrolidine carboxamides in the development of new antimicrobial agents (Zhuravel et al., 2005).
Crystal Structure Analysis
The crystal and molecular structure of certain pyrrolidine carboxamide derivatives have been analyzed to understand their properties and potential applications. For instance, studies have focused on determining the conformation and interaction patterns of these molecules, which are crucial for their functionality and potential as pharmaceutical agents (Chen et al., 2011).
properties
IUPAC Name |
(2S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMVGSBOOTVRL-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
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